molecular formula C4H11Cl2N B3024492 1-Chloro-2-methylpropan-2-amine hydrochloride CAS No. 23184-92-1

1-Chloro-2-methylpropan-2-amine hydrochloride

Cat. No.: B3024492
CAS No.: 23184-92-1
M. Wt: 144.04 g/mol
InChI Key: OBUQRSNBEKUWMJ-UHFFFAOYSA-N
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Description

1-Chloro-2-methylpropan-2-amine hydrochloride (CAS: 30533-55-2) is a secondary amine hydrochloride with the molecular formula C₄H₁₀ClN and a molecular weight of 107.58 g/mol . Its structure features a chlorine atom and a methyl group attached to the central carbon of a propane backbone, with the amine group protonated as a hydrochloride salt. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals .

Properties

IUPAC Name

1-chloro-2-methylpropan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10ClN.ClH/c1-4(2,6)3-5;/h3,6H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUQRSNBEKUWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70630015
Record name 1-Chloro-2-methylpropan-2-amine--hydrogen chloride (1/1)
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Molecular Weight

144.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23184-92-1
Record name NSC9038
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Record name 1-Chloro-2-methylpropan-2-amine--hydrogen chloride (1/1)
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Record name 1-chloro-2-methylpropan-2-amine hydrochloride
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Preparation Methods

The synthesis of 1-chloro-2-methylpropan-2-amine hydrochloride typically involves the reaction of 2-methylpropan-2-amine with a chlorinating agent. One common method is the reaction of 2-methylpropan-2-amine with thionyl chloride (SOCl2) under controlled conditions. The reaction proceeds as follows:

(CH3)2C(NH2)CH3+SOCl2(CH3)2C(NHCl)CH3+SO2+HCl\text{(CH3)2C(NH2)CH3} + \text{SOCl2} \rightarrow \text{(CH3)2C(NHCl)CH3} + \text{SO2} + \text{HCl} (CH3)2C(NH2)CH3+SOCl2→(CH3)2C(NHCl)CH3+SO2+HCl

In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-2-methylpropan-2-amine hydrochloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The amine group can be oxidized to form corresponding nitroso or nitro compounds under specific conditions.

    Reduction Reactions: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent used.

Common reagents used in these reactions include sodium hydroxide (NaOH) for substitution, potassium permanganate (KMnO4) for oxidation, and lithium aluminum hydride (LiAlH4) for reduction. The major products formed from these reactions vary based on the specific conditions and reagents used.

Scientific Research Applications

Organic Synthesis

1-Chloro-2-methylpropan-2-amine hydrochloride serves as an important intermediate in the synthesis of various organic compounds, particularly pharmaceuticals and agrochemicals. It facilitates the formation of more complex structures through substitution reactions where the chlorine atom can be replaced by other nucleophiles.

Table 1: Key Reactions Involving this compound

Reaction TypeDescriptionExample Products
SubstitutionChlorine replaced by nucleophilesAmines, alcohols
OxidationAmine group oxidized to nitroso or nitro compoundsNitro derivatives
ReductionFormation of secondary or tertiary aminesVarious amines

Biological Studies

In biological research, this compound is utilized to study enzyme inhibition and protein-ligand interactions. Its ability to interact with specific molecular targets makes it valuable for investigating biochemical pathways and developing inhibitors for therapeutic purposes.

Case Study: Enzyme Inhibition
A study demonstrated that derivatives of this compound could inhibit specific enzymes involved in metabolic pathways, showcasing its potential for drug development.

Industrial Applications

In the industrial sector, this compound is used as a reagent in various chemical processes. Its role in producing specialty chemicals highlights its importance in manufacturing and chemical synthesis.

Table 2: Industrial Uses of this compound

Application AreaDescription
Specialty ChemicalsUsed in the synthesis of niche chemical products
Reagent in ProcessesActs as a key reagent in multiple industrial reactions

Mechanism of Action

The mechanism of action of 1-chloro-2-methylpropan-2-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in these interactions, facilitating the formation of stable complexes with the target molecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Differences

The following table summarizes critical differences between 1-chloro-2-methylpropan-2-amine hydrochloride and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents XLogP3 Hydrogen Bond Donors Hydrogen Bond Acceptors Key Features
This compound C₄H₁₀ClN 107.58 Chlorine, methyl 0.5 1 1 Moderate lipophilicity, compact size
1-Fluoro-2-methylpropan-2-amine hydrochloride C₄H₁₀FClN ~91.13* Fluorine, methyl 0.2 1 1 Higher metabolic stability
1-Cyclohexyl-2-propanamine hydrochloride C₉H₁₈ClN 191.75 Cyclohexyl 2.1 1 1 Increased lipophilicity, bulky group
1-Ethoxypropan-2-amine hydrochloride C₅H₁₄ClNO 147.62 Ethoxy, methyl 0.8 1 2 Enhanced polarity, ether oxygen
[1-(2-Chlorophenyl)-2-methylpropyl]methylamine HCl C₁₁H₁₇Cl₂N 246.17 Aromatic chlorophenyl 3.5 1 1 Aromaticity, π-π stacking potential

*Estimated based on atomic mass differences (Cl → F).

Key Observations:
  • Halogen Substitution : Replacing chlorine with fluorine () reduces molecular weight and lipophilicity (XLogP3: 0.2 vs. 0.5) due to fluorine’s smaller size and higher electronegativity. This substitution may enhance metabolic stability in biological systems .
  • Bulkier Groups : Cyclohexyl derivatives () exhibit significantly higher molecular weights (191.75 g/mol) and XLogP3 values (2.1), suggesting reduced aqueous solubility but improved membrane permeability .
  • Aromatic Derivatives : Compounds like [1-(2-chlorophenyl)-2-methylpropyl]methylamine hydrochloride () demonstrate enhanced lipophilicity (XLogP3: 3.5) and aromatic interactions, which are advantageous in CNS-targeting pharmaceuticals .

Biological Activity

1-Chloro-2-methylpropan-2-amine hydrochloride, with the molecular formula C4H10ClNC_4H_{10}ClN, is an organic compound that has garnered attention for its biological activity and applications in scientific research. This compound is characterized by a chlorine atom and a methyl group attached to a central carbon atom, making it a derivative of amine. Its synthesis typically involves the chlorination of 2-methylpropan-2-amine using agents such as thionyl chloride (SOCl₂) under controlled conditions.

The biological activity of this compound is primarily linked to its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atom and the amine group play crucial roles in these interactions, facilitating the formation of stable complexes with target molecules. This can modulate the activity of these molecules, leading to various biological effects, including enzyme inhibition and alterations in protein-ligand interactions.

Applications in Scientific Research

This compound is used extensively in various fields:

  • Enzyme Inhibition Studies : The compound has been utilized to explore enzyme inhibition mechanisms, which are critical for understanding metabolic pathways and drug interactions.
  • Protein-Ligand Interaction Studies : It serves as a reagent in studies aimed at elucidating protein-ligand dynamics, which are essential for drug design and development.

Comparative Analysis

The biological activity of this compound can be compared with similar compounds:

CompoundStructure CharacteristicsBiological Activity
1-Chloro-2-methylpropan-2-amineLacks hydrochloride groupDifferent solubility and reactivity
2-Chloro-2-methylpropan-2-amineChlorine atom in a different positionVariations in chemical behavior

This comparison highlights how structural differences can influence the biological properties and applications of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

  • Enzyme Inhibition Study : A study demonstrated that this compound effectively inhibited certain enzymes involved in metabolic processes, providing insights into its potential therapeutic applications.
  • Protein-Ligand Interaction : Research indicated that this compound could stabilize protein-ligand complexes, enhancing our understanding of drug interactions at the molecular level.
  • Synthesis and Characterization : The synthesis pathways for this compound have been explored extensively, revealing its utility as an intermediate in the production of various pharmaceuticals and agrochemicals .

Summary of Findings

The findings from these studies suggest that this compound holds significant promise for further research in pharmacology and medicinal chemistry. Its ability to modulate enzyme activity and interact with proteins makes it a valuable tool for drug discovery.

Q & A

Q. What are the optimized laboratory-scale synthesis routes for 1-chloro-2-methylpropan-2-amine hydrochloride?

The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 2-methylpropan-2-amine with methyl chloride in a controlled acidic environment (e.g., HCl) under reflux conditions yields the hydrochloride salt. Key steps include:

  • Reagent optimization : Use anhydrous solvents (e.g., THF or dichloromethane) to minimize hydrolysis.
  • Purification : Recrystallization from ethanol/ether mixtures improves purity (>98%) .
  • Yield enhancement : Lowering reaction temperature to 0–5°C reduces side products like tertiary amine oxides .

Q. What analytical techniques are recommended for characterizing this compound?

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm structural integrity (e.g., singlet for methyl groups at δ 1.3–1.5 ppm).
  • Mass spectrometry (MS) : ESI-MS in positive ion mode detects the molecular ion peak at m/z 125.6 (M+H+^+).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 210 nm) assess purity (>99%) .
  • Elemental analysis : Validate Cl content (theoretical: ~28.3%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound?

Discrepancies in yields (e.g., 60–85%) often stem from:

  • Reagent quality : Trace moisture in methyl chloride reduces efficiency. Use freshly distilled reagents .
  • Reaction time : Extended reaction times (>12 hrs) may degrade the product. Monitor via TLC (Rf = 0.5 in ethyl acetate/hexane 1:3) .
  • Acid concentration : Excess HCl induces salt precipitation prematurely. Optimize stoichiometry (1:1.05 amine:HCl) .

Q. What strategies mitigate instability during storage of this compound?

The compound degrades via hydrolysis or oxidation. Mitigation includes:

  • Storage conditions : Keep in airtight containers under nitrogen at 2–8°C .
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions to inhibit oxidation .
  • Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to track degradation products (e.g., 2-methylpropan-2-amine) .

Q. How can impurities in synthesized batches be profiled and controlled?

Common impurities include:

  • Unreacted amine : Detectable via GC-MS (retention time ~3.2 min). Remove via acid-base extraction .
  • Chloroalkane byproducts : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate and identify impurities like 1-chloro-2-methylpropane .
  • Metal residues : Inductively coupled plasma (ICP) analysis ensures residual catalysts (e.g., Al from DIBAL-H) are <10 ppm .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

The tertiary amine’s steric hindrance slows direct alkylation. Instead, the reaction proceeds via:

  • Pre-formation of the ammonium salt : Protonation of the amine enhances electrophilicity at the β-carbon.
  • SN_N2 pathway : Methyl chloride attacks the ammonium center, displacing Cl^- with inversion of configuration .
  • Kinetic studies : Second-order kinetics (rate = k[amine][CH3_3Cl]) confirm the bimolecular mechanism .

Tables

Q. Table 1. Key Physicochemical Properties

PropertyValueReference
Molecular formulaC4_4H11_{11}Cl2_2N
Molecular weight144.04 g/mol
Melting point194–196°C (decomposes)
SolubilitySoluble in ethanol, H2_2O

Q. Table 2. Common Analytical Parameters for HPLC

ColumnMobile PhaseFlow RateRetention Time
C18 (5 µm)70:30 H2_2O:MeCN1.0 mL/min6.8 min

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Chloro-2-methylpropan-2-amine hydrochloride
Reactant of Route 2
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1-Chloro-2-methylpropan-2-amine hydrochloride

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